molecular formula C3HKO3 B8234504 Potassium;3-hydroxyprop-2-ynoate

Potassium;3-hydroxyprop-2-ynoate

Cat. No.: B8234504
M. Wt: 124.14 g/mol
InChI Key: XGTCRDPDKNOZBP-UHFFFAOYSA-M
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Description

Potassium;3-hydroxyprop-2-ynoate is an organic compound that features a potassium ion bonded to a 3-hydroxyprop-2-ynoate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium;3-hydroxyprop-2-ynoate can be synthesized through the reaction of propargyl alcohol with potassium hydroxide. The reaction typically involves the deprotonation of the hydroxyl group in propargyl alcohol by potassium hydroxide, resulting in the formation of the potassium salt of 3-hydroxyprop-2-ynoate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium;3-hydroxyprop-2-ynoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Potassium;3-hydroxyprop-2-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including its role in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Potassium;3-hydroxyprop-2-ynoate involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may inhibit enzymes by binding to active sites or altering enzyme conformation, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Potassium;3-hydroxypropanoate: Similar structure but lacks the triple bond present in Potassium;3-hydroxyprop-2-ynoate.

    Sodium;3-hydroxyprop-2-ynoate: Similar structure but with sodium instead of potassium.

Properties

IUPAC Name

potassium;3-hydroxyprop-2-ynoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2O3.K/c4-2-1-3(5)6;/h4H,(H,5,6);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTCRDPDKNOZBP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#CO)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HKO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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